Product packaging for 5-Nitro-6-phenylpiperidin-2-one(Cat. No.:CAS No. 58373-38-9)

5-Nitro-6-phenylpiperidin-2-one

Cat. No.: B3054132
CAS No.: 58373-38-9
M. Wt: 220.22 g/mol
InChI Key: GAGVVGLUMJMUDP-UHFFFAOYSA-N
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Description

Significance of Piperidin-2-one Scaffolds in Organic and Medicinal Chemistry

The piperidin-2-one scaffold, a derivative of piperidine (B6355638), is a privileged structure in drug discovery and organic synthesis. nih.gov Piperidine and its derivatives are integral components of numerous FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, infectious diseases, and neurology. nih.gov The significance of the piperidin-2-one core stems from several key features:

Structural Rigidity and Conformational Control: The cyclic nature of the piperidin-2-one ring reduces the number of rotatable bonds compared to its acyclic counterparts. This imparts a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. nih.gov

Versatile Chemical Functionality: The lactam functionality within the piperidin-2-one ring offers sites for hydrogen bonding and can be chemically modified. The surrounding carbon atoms provide points for further substitution, allowing for the creation of diverse chemical libraries.

Biological Activity: Piperidin-2-one derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, certain substituted piperidin-4-ones, which share the core piperidine ring, have shown notable antimicrobial and antifungal activities. biomedpharmajournal.org

Historical Context of 5-Nitropiperidin-2-one Derivatives and Initial Investigations

The synthesis of nitro-containing heterocyclic compounds has a long history, driven by the versatile reactivity of the nitro group. The nitro-Mannich (or aza-Henry) reaction, which involves the addition of a nitroalkane to an imine, has emerged as a powerful tool for the stereoselective synthesis of β-nitroamines, key precursors to substituted piperidines. ingentaconnect.com Early investigations into the synthesis of piperidines often focused on the reduction of substituted pyridines. nih.gov

While specific historical accounts detailing the initial synthesis of 5-Nitro-6-phenylpiperidin-2-one are not readily found in comprehensive reviews, the development of synthetic methodologies for nitro-substituted piperidones is a logical extension of established reactions. The first stereoselective nitro-Mannich reaction was developed relatively recently, within the last few decades, paving the way for the controlled synthesis of complex chiral piperidines. ingentaconnect.com It is plausible that early investigations into the reactivity of β-nitrostyrenes and their application in the synthesis of nitrogen heterocycles laid the groundwork for the creation of compounds like this compound. ingentaconnect.comeurekaselect.combenthamdirect.com

Overview of Current Research Trajectories for Nitro-Substituted Piperidine Scaffolds

Current research involving nitro-substituted piperidine scaffolds is multifaceted, with a strong emphasis on their potential in medicinal chemistry. The electron-withdrawing nature of the nitro group can significantly influence the biological activity of a molecule. acs.org Research is actively exploring the following areas:

Development of Novel Antimicrobial and Anticancer Agents: Nitro-containing compounds have a well-established role in antimicrobial therapy. acs.org The conjugation of a nitrofuran moiety to spirocyclic piperidines, for example, has led to the development of compounds with efficacy against multidrug-resistant Mycobacterium tuberculosis. nih.gov The exploration of nitro-substituted piperidinones as potential anticancer agents is also an active field, with studies investigating their ability to induce cell cycle arrest and other antiproliferative effects. nih.gov

Asymmetric Synthesis and Stereochemical Control: Modern synthetic efforts are focused on the development of highly stereoselective methods to control the three-dimensional arrangement of substituents on the piperidine ring. This is crucial for optimizing pharmacological activity and reducing off-target effects. The asymmetric nitro-Mannich reaction is a key strategy in achieving this goal. ingentaconnect.comsarpublication.com

Exploration of Novel Biological Targets: Researchers are investigating the interaction of nitro-substituted piperidines with a variety of biological targets. For example, derivatives of 5-nitropyrimidine-2,4-dione have been evaluated as inhibitors of nitric oxide synthase, an enzyme implicated in inflammatory processes. nih.gov

Data Table of this compound

PropertyValueSource
Chemical Name This compound cymitquimica.com
CAS Number 58373-38-9 cymitquimica.com
Molecular Formula C₁₁H₁₂N₂O₃ cymitquimica.com
Molecular Weight 220.23 g/mol cymitquimica.com
Physical State Solid (at room temperature) cymitquimica.com
Solubility Soluble in organic solvents cymitquimica.com

Interactive Data Table

Please note that detailed experimental data such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in the cited literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O3 B3054132 5-Nitro-6-phenylpiperidin-2-one CAS No. 58373-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-6-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10-7-6-9(13(15)16)11(12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGVVGLUMJMUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973940
Record name 5-Nitro-6-phenyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58373-38-9
Record name NSC248008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-6-phenyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Nitro 6 Phenylpiperidin 2 One and Its Congeners

Elucidation of Key Multi-Component Coupling Reactions for Piperidin-2-one Formation

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering efficiency and molecular diversity in a single step. mdpi.com The synthesis of polysubstituted 2-piperidinones, including the title compound, can be achieved through highly diastereoselective four-component reactions. nih.gov

Mechanistic Aspects of Three-Component Coupling Strategies

Three-component coupling reactions are a cornerstone for the convergent assembly of complex molecules from simpler precursors. researchgate.net A general strategy for pyridine (B92270) synthesis, which shares precursors with piperidin-2-ones, involves the union of an aldehyde, an α,β-unsaturated carbonyl system, and a dithiane. nih.gov

A plausible mechanism for a three-component synthesis of a related coumarin-3-carboxamide involves an initial Knoevenagel condensation, followed by a Michael addition of an amine. mdpi.com Subsequent intramolecular cyclizations lead to the final product. mdpi.com In some systems, a dual catalyst system, such as piperidine-iodine, can be employed where iodine acts as a mild Lewis acid to activate imine and carbonyl groups, and piperidine (B6355638) functions as a base for proton transfers. mdpi.com In light-promoted reactions using a TiO2–(NH4)2S2O8 system, the mechanism can involve the formation of an imine, radical generation, nucleophilic addition of the radical to the imine, and subsequent formation of the amine product. ionike.com

Role of Wittig Reaction and Michael Addition in Precursor Synthesis

The Wittig reaction and Michael addition are fundamental reactions in organic synthesis that play a crucial role in preparing the necessary precursors for piperidin-2-one formation. The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes with a fixed double bond position. libretexts.orglumenlearning.com This is particularly useful for creating α,β-unsaturated carbonyl compounds, which are key starting materials. nih.govmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which is a species with opposite formal charges on adjacent phosphorus and carbon atoms. masterorganicchemistry.com

The Michael addition, or the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is central to building the piperidin-2-one backbone. ntu.edu.sg A powerful strategy combines an enantioselective organocatalytic Michael addition with a diastereoselective nitro-Mannich/lactamisation cascade in a one-pot, four-component reaction to produce highly enantioenriched and decorated 5-nitropiperidin-2-ones. beilstein-journals.orgnih.gov The aza-Michael addition, where a nitrogen nucleophile is used, is particularly relevant for forming the piperidine ring. ntu.edu.sg

Stereoselective Synthesis Approaches to Piperidine Derivatives

Achieving stereocontrol is a critical challenge in the synthesis of complex molecules like piperidine derivatives. Various strategies have been developed to control the formation of contiguous stereocenters.

Intramolecular 1,3-Dipolar Cycloaddition of Nitrones for Piperidine Construction

The 1,3-dipolar cycloaddition of nitrones with alkenes is a powerful reaction that can create up to three new contiguous stereocenters in a single step, yielding isoxazolidine (B1194047) rings. rsc.orgchem-station.com These isoxazolidines can then be transformed into the desired piperidine derivatives. researchgate.net This method is valued for its ability to generate complex molecules with high atom economy. rsc.org

The intramolecular version of this reaction, using N-alkenyl nitrones, provides a direct route to piperidine-containing structures. researchgate.net For instance, the cycloaddition of glycosyl alkenyl nitrones has been shown to proceed with high selectivity, facilitating the synthesis of all-cis substituted piperidines. researchgate.net The reaction's stereoselectivity can be influenced by the steric hindrance of the nitrone and the electronic effects of its substituents. rsc.org

Reaction TypeKey IntermediateOutcomeSelectivityReference
Intramolecular 1,3-Dipolar CycloadditionN-alkenyl nitroneIsoxazolidine-fused piperidine precursorHigh exo-exo selectivity in some cases researchgate.net
Non-catalysed 1,3-Dipolar CycloadditionProchiral N-alkyltrifluoromethylmethylene nitroneIsoxazolidinyl cycloadductChemo- and regioselective rsc.org

Asymmetric Nitro-Mannich Reactions and Reductive Cyclization for Piperidine Formation

The nitro-Mannich reaction is a key method for the stereoselective synthesis of functionalized piperidines. researchgate.net It allows for the creation of β-nitro-amines with good diastereoselectivity. researchgate.net A versatile cascade reaction involving a nitro-Mannich reaction followed by lactamization has been developed for the direct, stereoselective synthesis of heavily decorated 5-nitropiperidin-2-ones. beilstein-journals.orgnih.gov This cascade can even be combined with an enantioselective Michael addition in a four-component, one-pot reaction to yield highly enantioenriched products. nih.gov

Following the nitro-Mannich reaction, a reductive cyclization step is often employed to construct the piperidine ring. This can be achieved using various reducing agents. For example, reductive cyclization of the resulting β-nitro-amines with reagents like BF3.OEt2 and Et3SiH can yield stereochemically pure piperidines. researchgate.net

StepDescriptionKey FeaturesResulting Intermediate/ProductReference
Nitro-Mannich Reaction Diastereoselective reaction between a β-aryl substituted nitroalkane and a glyoxylate (B1226380) imine.Controls stereochemistry at multiple contiguous centers.β-nitro-amine researchgate.net
Reductive Cyclization Cyclization of the β-nitro-amine.Forms the piperidine ring.Stereochemically pure piperidine researchgate.net
Nitro-Mannich/Lactamisation Cascade A cascade reaction for the direct synthesis of 5-nitropiperidin-2-ones.Stereoselective, can be part of a four-component reaction.Heavily decorated 5-nitropiperidin-2-ones beilstein-journals.orgnih.gov

Derivatization Strategies of the Piperidin-2-one Core

Once the 5-nitropiperidin-2-one core is synthesized, further modifications can be made to generate a diverse range of analogues. Key strategies focus on the manipulation of the nitro group and the lactam carbonyl.

Controlled, reductive manipulation of both the nitro group and the lactam carbonyl is essential for using these scaffolds in further synthesis, such as for complex alkaloids. beilstein-journals.orgnih.gov Techniques like protodenitration can be employed to remove the nitro group, while chemoselective reduction can be used to modify the carbonyl and nitro functionalities to install fully substituted stereocenters. beilstein-journals.orgnih.gov For instance, the use of a new derivatizing agent, 5-nitro-2-furaldehyde, has been shown to be effective for the derivatization of nitrofuran metabolites, indicating the reactivity of nitro-aldehyde compounds in forming new derivatives. researchgate.net New 3-alkoxy- or 3-hydroxy-1-[ω-(dialkylamino)alkyl]-5-nitroindazoles have also been synthesized, showcasing derivatization possibilities on a nitro-containing heterocyclic core. researchgate.net

Modifications at the N-1 Position and their Synthetic Routes

The nitrogen atom of the lactam ring in 5-nitro-6-phenylpiperidin-2-one serves as a key position for introducing structural diversity. Alkylation of the N-1 position is a common strategy to modulate the properties of the molecule. While direct N-alkylation of similar pyridin-2-one systems can sometimes be challenging and may result in a mixture of N- and O-alkylated products, specific conditions can favor N-functionalization. nih.gov For instance, the use of sodium salts of the parent lactam in the presence of an appropriate alkylating agent, such as a phenacyl bromide, has been shown to proceed at the nitrogen atom in related 5-nitropyridin-2-one systems. nih.gov

A versatile approach to N-substituted 5-nitropiperidin-2-ones involves a multi-component cascade reaction. A one-pot, four-component reaction combining an enantioselective organocatalytic Michael addition with a diastereoselective nitro-Mannich/lactamization cascade can directly yield highly enantioenriched N-substituted 5-nitropiperidin-2-ones. nih.gov This methodology allows for the incorporation of a variety of substituents at the N-1 position by varying the amine component in the reaction.

Reactant 1Reactant 2Reactant 3Amine (for N-1 sub)ProductRef
Methyl 4-nitrobutanoateAromatic AldehydeAmmonium (B1175870) Acetate (B1210297)Primary AmineN-substituted 5-nitro-6-arylpiperidin-2-one nih.gov
5-Nitropyridin-2-one sodium saltPhenacyl Bromide--N-phenacyl-5-nitropyridin-2-one nih.gov

This table illustrates general synthetic strategies for N-1 substitution in related nitropiperidinone systems.

Introduction of Substituents at the C-4 and C-6 Positions

The introduction of substituents at the C-4 and C-6 positions of the this compound ring is crucial for creating structural analogs with potentially diverse biological activities. The nitro-Mannich/lactamization cascade reaction is a powerful tool for this purpose. nih.gov By selecting different aromatic aldehydes, a variety of aryl groups can be installed at the C-6 position. nih.gov Similarly, the choice of the initial nitroalkanoate ester can introduce substituents at the C-4 position.

The condensation of methyl 4-nitrobutanoate with aromatic aldehydes and ammonium acetate provides a straightforward route to 6-aryl-substituted 5-nitropiperidin-2-ones. nih.gov Further complexity can be introduced by employing substituted nitroalkanoates in the cascade reaction, leading to decorated piperidinones with substituents at both C-4 and C-6. The diastereoselectivity of these cascade reactions is often high, allowing for the controlled formation of multiple stereocenters. nih.gov

NitroalkanoateAldehydeAmine SourceResulting SubstituentsRef
Methyl 4-nitrobutanoateBenzaldehydeAmmonium AcetateC-6 Phenyl nih.gov
Substituted NitroalkanoateSubstituted AldehydePrimary AmineC-4 and C-6 substituents nih.gov

This table demonstrates the versatility of the nitro-Mannich/lactamization cascade for introducing substituents at C-4 and C-6.

Electrophilic Intramolecular Cyclization in Related Phenylpiperidin-2-ones Synthesis

Electrophilic intramolecular cyclization is a well-established strategy for the synthesis of various heterocyclic systems, including piperidines. researchgate.net This approach typically involves the cyclization of an acyclic precursor containing a nucleophilic moiety and an electrophilically activated double bond. While not directly reported for this compound, analogous reactions in related systems provide a conceptual framework. For instance, the electrophile-induced cyclization of N-alkenyl derivatives of pyrimidine-2,4-diones has been shown to yield bicyclic systems, demonstrating the feasibility of such cyclizations in related heterocyclic compounds. wikipedia.org

In the context of phenylpiperidin-2-one synthesis, a hypothetical electrophilic cyclization could involve an open-chain amino ester with a pendant phenyl group and a nitro-activated double bond. Treatment with an electrophile could trigger a cascade of bond formations, ultimately leading to the desired piperidinone ring. The regioselectivity of such a cyclization would be a critical factor to control.

Transformations Involving the Nitro Group: Reduction and Reactivity

The nitro group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this scaffold.

Chemoselective Reduction of the Nitro Moiety and its Implications for Lactam Formation

The selective reduction of the nitro group in the presence of other reducible functionalities, such as the lactam carbonyl, is a key transformation. nih.gov Various methods have been developed for the chemoselective reduction of nitroarenes and nitroalkanes to the corresponding amines. nih.gov Supported gold nanoparticles on metal oxides like TiO2 or Fe2O3 have been shown to be effective catalysts for the chemoselective hydrogenation of functionalized nitroarenes under mild conditions. nih.gov Another approach involves the use of an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst for the reduction of nitroaromatic compounds in an aqueous solution at room temperature. nih.gov

The reduction of the nitro group to an amine opens up pathways for further functionalization, including the formation of bicyclic lactams through intramolecular condensation or other cyclization reactions. The resulting aminopiperidinone can serve as a precursor for more complex heterocyclic structures.

Catalyst SystemSubstrate TypeKey FeaturesRef
Au/TiO₂ or Au/Fe₂O₃Functionalized NitroarenesChemoselective hydrogenation with H₂ nih.gov
Fe₃O₄-MWCNTs@PEI-AgNitroaromatic compoundsReusable, operates in aqueous solution at RT nih.gov
Ti(III) mediator (electrochemically generated)Nitroaromatic compoundsMediated electroreduction acs.org

This table summarizes various catalytic systems for the chemoselective reduction of nitro groups.

Synthetic Utility of the Nitro Group as a Functional Handle

Beyond its reduction to an amine, the nitro group serves as a powerful functional handle for various synthetic transformations. The electron-withdrawing nature of the nitro group activates adjacent positions for nucleophilic attack and facilitates reactions such as Michael additions. nih.gov The nitro group itself can be displaced or transformed into other functional groups, further enhancing the molecular diversity accessible from the this compound core. For example, protodenitration can be used to remove the nitro group after it has served its purpose in directing the stereochemistry of the ring formation. nih.gov This versatility makes the nitro group an invaluable tool in the synthesis of complex piperidine alkaloids and other architecturally challenging molecules. nih.gov

Structure Activity Relationship Sar Studies of 5 Nitro 6 Phenylpiperidin 2 One Analogs

Importance of the 5-Nitro Group for Biological Activity

The 5-nitro group is a crucial component for the biological activity of 5-Nitro-6-phenylpiperidin-2-one and its analogs, particularly in the context of farnesyltransferase inhibition. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic distribution, which may lead to enhanced binding affinity with biological targets. svedbergopen.com The presence of a nitro group is a common feature in various bioactive compounds and pharmaceuticals, where it contributes to their therapeutic effects. svedbergopen.com

Impact of Nitro Group Reduction on Compound Efficacy

The reduction of the nitro group to an amino group or other functionalities generally leads to a significant decrease or complete loss of biological activity. This transformation highlights the essential role of the nitro group's electronic and steric properties in the interaction with the target enzyme. The reduction of a nitro group is a common metabolic pathway for nitro-containing compounds and can be achieved through various chemical methods. wikipedia.orgcommonorganicchemistry.com The process often involves catalytic hydrogenation or the use of reducing agents like sodium dithionite. wikipedia.orgnih.gov The resulting amine-containing compounds exhibit different physicochemical properties, which in turn alters their interaction with biological macromolecules. researchgate.net

Influence of N-1 Substitutions on Biological Potency

Modifications at the N-1 position of the piperidin-2-one ring have a profound impact on the biological potency of these analogs. The introduction of various substituents at this position allows for the exploration of the steric and electronic requirements of the binding pocket. Research has shown that the nature of the N-1 substituent can modulate the compound's activity, with some substitutions leading to enhanced potency while others may diminish it. For instance, the introduction of small alkyl or aryl groups can influence the compound's lipophilicity and its ability to form key interactions within the active site of the target enzyme.

Contributions of C-4 and C-6 Phenyl Substituents to Biological Interactions

The phenyl substituents at the C-4 and C-6 positions of the piperidin-2-one ring play a significant role in the biological interactions of these compounds. These aromatic rings can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the amino acid residues of the target protein. The orientation and substitution pattern of these phenyl rings are critical for establishing a high-affinity binding mode. Studies on related piperidinone derivatives have demonstrated that the nature and position of substituents on these aryl rings can significantly affect biological activity.

Biological Activity and Molecular Mechanisms of Action for 5 Nitro 6 Phenylpiperidin 2 One

Inhibition of Farnesyltransferase (FTase) by 5-Nitropiperidin-2-one Derivatives

No public data is available for 5-Nitro-6-phenylpiperidin-2-one.

Quantitative Assessment of Enzyme Inhibition Parameters (e.g., IC50 values)

No public data is available for this compound.

Comparative Analysis with Established Farnesyltransferase Inhibitors

No public data is available for this compound to compare with established inhibitors.

Investigation of Molecular Interactions with Biological Targets

No public data is available for this compound.

Cellular and Biochemical Assays for Activity Profiling in Research Models

No public data is available for this compound.

Computational and Theoretical Investigations of 5 Nitro 6 Phenylpiperidin 2 One

Molecular Modeling and Docking Studies to Elucidate Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the interaction. For 5-Nitro-6-phenylpiperidin-2-one, these studies can identify potential biological targets and elucidate the key interactions driving its binding affinity.

Docking simulations involve placing the 3D structure of this compound into the binding site of a target protein. The process calculates the binding energy for numerous poses, with lower energies indicating a more favorable interaction. These calculations can reveal crucial binding features such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the nitro group could act as a hydrogen bond acceptor, while the phenyl ring may engage in pi-pi stacking with aromatic residues in the binding pocket. Molecular dynamics simulations can further refine these findings by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event. nih.govajchem-a.com

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Hydrogen Bond InteractionsGLU85, LYS33
Hydrophobic InteractionsLEU13, VAL21, ALA31
Pi-Pi StackingPHE83

Note: The data in this table is illustrative and based on typical docking results for similar heterocyclic compounds.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of a molecule. ajchem-a.com For this compound, these calculations can determine its optimized geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can highlight regions susceptible to electrophilic or nucleophilic attack. The nitro group, being strongly electron-withdrawing, is expected to create a region of positive electrostatic potential on the piperidine (B6355638) ring, influencing its reactivity. researchgate.net The energies of the HOMO and LUMO are critical for predicting the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. frontiersin.org

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment4.2 D

Note: These values are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Conformational Analysis through Advanced Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. The piperidine ring in this compound can adopt various conformations, such as chair, boat, and twist-boat. Advanced computational methods, including molecular mechanics and quantum mechanics calculations, can be used to determine the relative energies of these conformers and identify the most stable, low-energy conformations.

Understanding the preferred conformation is crucial as it dictates how the molecule presents its functional groups for interaction with a biological target. The presence of bulky substituents like the phenyl and nitro groups will significantly influence the conformational landscape of the piperidine ring. For example, the phenyl group may prefer an equatorial position to minimize steric hindrance. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govnih.gov A pharmacophore model for a series of active compounds containing the this compound scaffold would typically include features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. arxiv.org

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for other molecules that fit the model. nih.govresearchgate.net This virtual screening approach can rapidly identify novel and structurally diverse compounds with the potential for similar biological activity, accelerating the early stages of drug discovery. grafiati.com

Future Perspectives and Emerging Research Avenues for 5 Nitro 6 Phenylpiperidin 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Key areas of development include:

Asymmetric Catalysis: To enhance biological activity and reduce off-target effects, producing a single enantiomer of 5-Nitro-6-phenylpiperidin-2-one is highly desirable. Future synthetic routes will likely incorporate asymmetric catalysis, using chiral catalysts or auxiliaries to control the stereochemistry at the C5 and C6 positions of the piperidine (B6355638) ring.

Novel Cyclization Strategies: The formation of the six-membered piperidinone ring is a critical step. Research into novel cyclization reactions, potentially leveraging transition-metal catalysis or innovative organocatalysis, could provide new entries to this heterocyclic system with greater control over regioselectivity and stereoselectivity. This approach is analogous to the development of syntheses for other 6-membered heterocycles that are prevalent in pharmaceuticals. beilstein-journals.org

Table 1: Comparison of Synthetic Strategies for Piperidinone Analogs

StrategyKey AdvantagesPotential ChallengesRelevance to this compound
Traditional Multi-Step Synthesis Well-established reactions; predictable outcomes.Low overall yield; high cost; significant waste generation.Provides a baseline for improvement.
One-Pot Synthesis Increased efficiency; reduced waste; lower cost. google.comRequires careful optimization of reaction conditions. google.comIdeal for scalable production and library synthesis.
Asymmetric Catalysis Access to single enantiomers; enhanced potency and safety.Catalyst cost and sensitivity; may require specialized equipment.Crucial for developing a clinically viable drug candidate.
Flow Chemistry Improved safety and scalability; precise control over reaction parameters.High initial equipment cost.A future-forward approach for large-scale, consistent manufacturing.

Exploration of Alternative Biological Targets Beyond Farnesyltransferase

While farnesyltransferase inhibition is a significant aspect of its known biological profile, the structural motifs within this compound suggest it may interact with other biological targets. A crucial future direction is to broaden the scope of biological screening to uncover novel mechanisms of action and therapeutic applications.

Potential alternative targets and areas for exploration include:

Kinases: The piperidinone scaffold could be adapted to target various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.

Epigenetic Targets: Molecules influencing epigenetic modifications (e.g., histone deacetylases or methyltransferases) are at the forefront of drug discovery. Screening this compound and its derivatives against a panel of epigenetic enzymes could reveal unexpected activities.

Antimicrobial Activity: The presence of the nitroaromatic group, a feature found in some antimicrobial agents, warrants investigation into its potential antibacterial or antifungal properties. nih.gov Related heterocyclic compounds have demonstrated activity against various pathogens, suggesting this could be a fruitful avenue. nih.govresearchgate.net

Lipoxygenases (LOX): Compounds with aromatic and heterocyclic components have been investigated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in the inflammatory cascade. nih.gov Exploring the effect of this compound on such pathways could open doors to anti-inflammatory applications.

Structure-Based Drug Design and Optimization Strategies

To transform this compound from a hit compound into a potent and selective drug candidate, rational drug design strategies are indispensable. nih.govepa.gov These approaches use computational tools and structural biology to guide the chemical modification of the lead molecule for improved efficacy and drug-like properties. researcher.life

Key optimization strategies include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the phenyl and nitro groups, as well as the piperidinone core, is necessary. By synthesizing and testing a library of analogs, researchers can determine which functional groups are essential for activity and which can be altered to improve properties like solubility, metabolic stability, and cell permeability.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target (like farnesyltransferase) is known, SBDD can be employed. nih.gov This involves using computational docking to predict how analogs of this compound will bind to the target's active site, allowing for the design of molecules with enhanced binding affinity and selectivity. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods like pharmacophore modeling can be used. nih.govresearchgate.net By analyzing the structural features of a set of known active molecules, a 3D pharmacophore model can be built to guide the design of new compounds with a higher probability of being active. nih.gov

Table 2: Optimization Strategies for this compound

StrategyObjectiveExample ModificationDesired Outcome
Structure-Activity Relationship (SAR) Identify key functional groups for biological activity.Replace the phenyl group with other aromatic or heterocyclic rings.Understand the structural requirements for target binding.
Improve Potency Enhance binding affinity to the biological target.Introduce hydrogen bond donors/acceptors to the piperidinone ring.Lower the effective concentration needed for a therapeutic effect.
Enhance Selectivity Minimize binding to off-targets to reduce side effects.Modify substituents to exploit unique features of the target's binding pocket.Improve the safety profile of the compound.
Optimize ADME Properties Improve Absorption, Distribution, Metabolism, and Excretion.Modify lipophilicity by adding or removing polar groups.Ensure the compound reaches its target and is cleared effectively.

Advanced Methodologies for Compound Characterization and Mechanistic Studies

A deep understanding of the physicochemical properties and mechanism of action of this compound is critical for its development. Advanced analytical and biochemical techniques are being increasingly employed to provide these insights.

Structural Elucidation: While standard techniques like NMR and mass spectrometry are routine, more advanced methods are needed for a complete picture. For instance, detailed 2D NMR studies and Density Functional Theory (DFT) calculations can be used to determine the precise 3D conformation of the molecule in solution, which is crucial for understanding its interaction with biological targets. nih.gov If the compound can be crystallized, X-ray crystallography provides definitive structural information.

Mechanistic Probes: To confirm target engagement within cells, chemical biology tools such as activity-based protein profiling (ABPP) can be used. This involves designing a tagged version of this compound that can covalently bind to its target, allowing for its identification from complex cellular lysates.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding kinetics (on/off rates) and thermodynamics of the interaction between the compound and its target protein. This information is invaluable for guiding structure-based design efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.